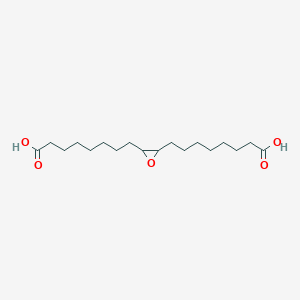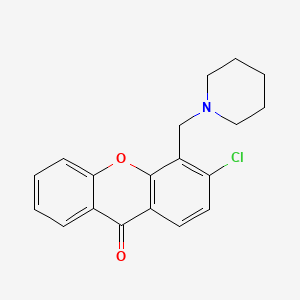
Xanthen-9-one, 3-chloro-4-piperidinomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is a synthetic organic compound with the molecular formula C19H18ClNO2. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-piperidinomethyl- typically involves the following steps:
Formation of the Xanthen-9-one Core: The classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Chloro Group: Chlorination of the xanthen-9-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the chloro-substituted xanthen-9-one is reacted with piperidine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of Xanthen-9-one, 3-chloro-4-piperidinomethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthen-9-one, 3-chloro-4-piperidinomethyl- undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-chloro-4-piperidinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Xanthen-9-one, 3-chloro-4-piperidinomethyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: The parent compound with a similar core structure but without the chloro and piperidinomethyl groups.
3-Chloro-4-methylxanthone: A similar compound with a methyl group instead of the piperidinomethyl group.
4-Piperidinomethylxanthone: A similar compound without the chloro group.
Uniqueness
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is unique due to the presence of both the chloro and piperidinomethyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
43159-88-2 |
|---|---|
Molekularformel |
C19H18ClNO2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
3-chloro-4-(piperidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H18ClNO2/c20-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2 |
InChI-Schlüssel |
BWNCIPVTKJDFEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
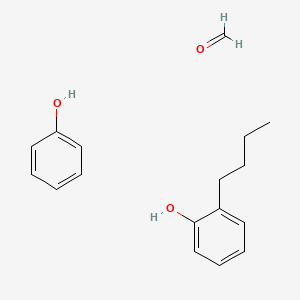
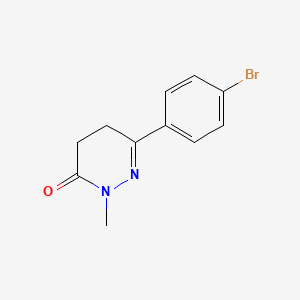
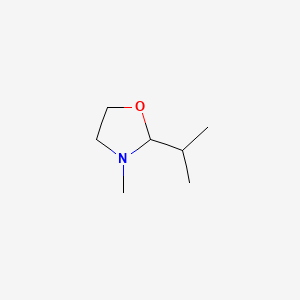
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
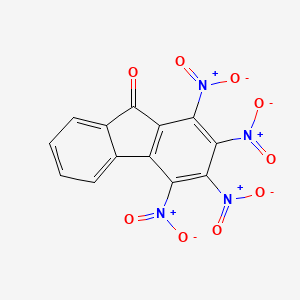

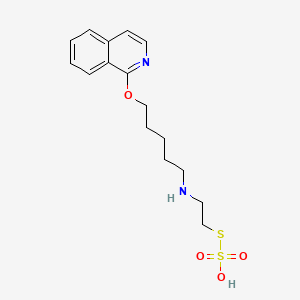
![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
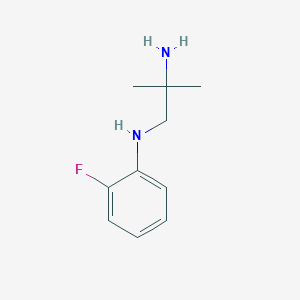
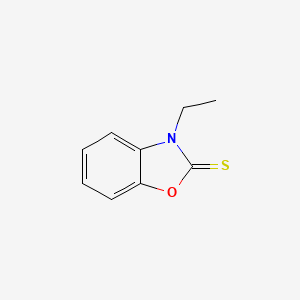
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
